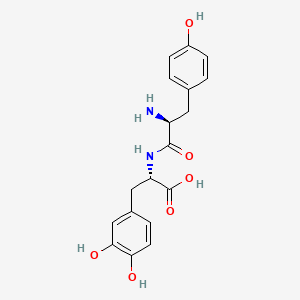
L-Tyrosine, 3-hydroxy-N-L-tyrosyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Tyrosine, 3-hydroxy-N-L-tyrosyl-: is an aromatic amino acid with the molecular formula C9H11NO3. It is a derivative of phenylalanine, containing a hydroxyl group attached to the aromatic ring. This compound plays a crucial role in protein synthesis and is involved in various biochemical processes within the body .
Preparation Methods
Synthetic Routes and Reaction Conditions: L-Tyrosine can be synthesized through the hydroxylation of phenylalanine. The enzyme phenylalanine hydroxylase catalyzes this reaction, adding a hydroxyl group to the aromatic ring of phenylalanine to form L-Tyrosine .
Industrial Production Methods: In industrial settings, L-Tyrosine is often produced via microbial fermentation. Microorganisms such as Escherichia coli are genetically engineered to overproduce L-Tyrosine. The fermentation process involves the cultivation of these microorganisms in a nutrient-rich medium, followed by the extraction and purification of L-Tyrosine .
Chemical Reactions Analysis
Types of Reactions: L-Tyrosine undergoes various chemical reactions, including:
Oxidation: L-Tyrosine can be oxidized to form dopaquinone, an intermediate in the synthesis of melanin.
Reduction: Reduction reactions can convert L-Tyrosine to its corresponding alcohol derivatives.
Substitution: The hydroxyl group in L-Tyrosine can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like acyl chlorides and alkyl halides.
Major Products:
Oxidation: Dopaquinone and other melanin precursors.
Reduction: Alcohol derivatives of L-Tyrosine.
Substitution: Various substituted tyrosine derivatives.
Scientific Research Applications
Chemistry: L-Tyrosine is used as a precursor in the synthesis of various pharmaceuticals and biochemicals .
Biology: In biological research, L-Tyrosine is studied for its role in protein synthesis and signal transduction pathways .
Medicine: L-Tyrosine is investigated for its potential therapeutic effects in conditions such as depression, stress, and cognitive disorders .
Industry: L-Tyrosine is used in the production of dietary supplements and as a food additive .
Mechanism of Action
L-Tyrosine exerts its effects primarily through its role as a precursor to catecholamine neurotransmitters, including dopamine, norepinephrine, and epinephrine . These neurotransmitters are involved in various physiological processes, such as mood regulation, stress response, and cognitive function . L-Tyrosine is also involved in the synthesis of thyroid hormones and melanin .
Comparison with Similar Compounds
Phenylalanine: The precursor to L-Tyrosine, lacking the hydroxyl group on the aromatic ring.
Tryptophan: Another aromatic amino acid involved in the synthesis of serotonin.
Uniqueness: L-Tyrosine’s unique hydroxyl group allows it to participate in specific biochemical reactions that phenylalanine cannot. This makes it essential for the synthesis of catecholamines and melanin .
Properties
CAS No. |
37181-63-8 |
|---|---|
Molecular Formula |
C18H20N2O6 |
Molecular Weight |
360.4 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-(3,4-dihydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C18H20N2O6/c19-13(7-10-1-4-12(21)5-2-10)17(24)20-14(18(25)26)8-11-3-6-15(22)16(23)9-11/h1-6,9,13-14,21-23H,7-8,19H2,(H,20,24)(H,25,26)/t13-,14-/m0/s1 |
InChI Key |
IFYRJFLAKDZMPP-KBPBESRZSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)N[C@@H](CC2=CC(=C(C=C2)O)O)C(=O)O)N)O |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)NC(CC2=CC(=C(C=C2)O)O)C(=O)O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


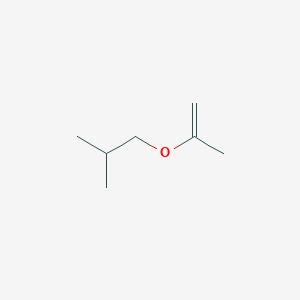



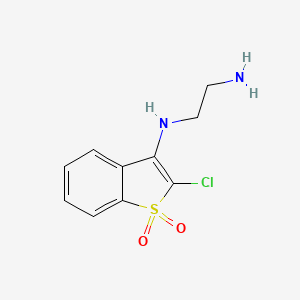
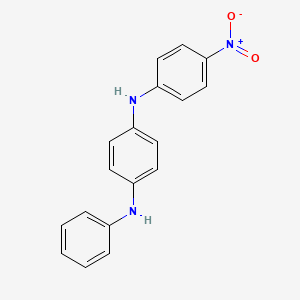

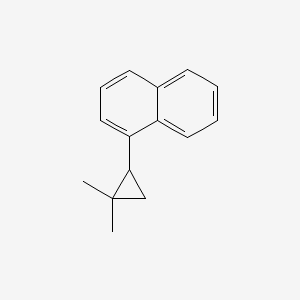

![2-Naphthalenol, 1-[[(1-methylethyl)imino]methyl]-](/img/structure/B14668613.png)


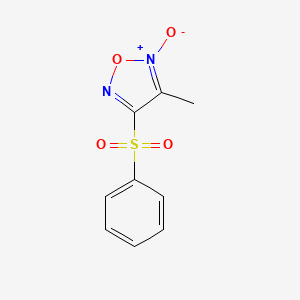
![1H-imidazo[4,5-f][2,1,3]benzothiadiazole](/img/structure/B14668619.png)
